molecular formula C14H15NO3S B3507973 2-(3-Formyl-2,5-dimethyl-1h-pyrrol-1-yl)-4,5-dimethylthiophene-3-carboxylic acid

2-(3-Formyl-2,5-dimethyl-1h-pyrrol-1-yl)-4,5-dimethylthiophene-3-carboxylic acid

Cat. No.: B3507973
M. Wt: 277.34 g/mol
InChI Key: YQHDADUICGBFID-UHFFFAOYSA-N
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Description

2-(3-Formyl-2,5-dimethyl-1h-pyrrol-1-yl)-4,5-dimethylthiophene-3-carboxylic acid is a complex organic compound that features a unique combination of pyrrole and thiophene rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Formyl-2,5-dimethyl-1h-pyrrol-1-yl)-4,5-dimethylthiophene-3-carboxylic acid typically involves a multi-step process. The initial step often includes the formation of the pyrrole ring, followed by the introduction of the formyl group and the thiophene ring. The reaction conditions usually require specific catalysts and solvents to ensure high yield and purity. Common reagents used in these reactions include formylating agents and thiophene derivatives.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using optimized reaction conditions. This involves the use of large-scale reactors, precise control of temperature and pressure, and the use of catalysts to accelerate the reaction rates. The final product is then purified using techniques such as crystallization, distillation, or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(3-Formyl-2,5-dimethyl-1h-pyrrol-1-yl)-4,5-dimethylthiophene-3-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The compound can undergo substitution reactions, particularly at the formyl group and the thiophene ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols or aldehydes.

Scientific Research Applications

2-(3-Formyl-2,5-dimethyl-1h-pyrrol-1-yl)-4,5-dimethylthiophene-3-carboxylic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: Studied for its role in cellular processes and as a potential therapeutic agent.

    Medicine: Investigated for its potential use in treating diseases such as cancer and inflammatory conditions.

    Industry: Utilized in the production of pharmaceuticals and as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of 2-(3-Formyl-2,5-dimethyl-1h-pyrrol-1-yl)-4,5-dimethylthiophene-3-carboxylic acid involves its interaction with specific molecular targets and pathways. It is known to bind to certain receptors on the cell surface, triggering a cascade of intracellular signaling events. These pathways often involve the activation of transcription factors, modulation of gene expression, and alteration of cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Formyl-2,5-dimethyl-1h-pyrrol-1-yl)benzonitrile
  • 2-(3-Formyl-2,5-dimethyl-1h-pyrrol-1-yl)acetonitrile

Uniqueness

What sets 2-(3-Formyl-2,5-dimethyl-1h-pyrrol-1-yl)-4,5-dimethylthiophene-3-carboxylic acid apart from similar compounds is its unique combination of pyrrole and thiophene rings, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various scientific research applications, particularly in the fields of medicinal chemistry and material science.

Properties

IUPAC Name

2-(3-formyl-2,5-dimethylpyrrol-1-yl)-4,5-dimethylthiophene-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO3S/c1-7-5-11(6-16)9(3)15(7)13-12(14(17)18)8(2)10(4)19-13/h5-6H,1-4H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQHDADUICGBFID-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1C2=C(C(=C(S2)C)C)C(=O)O)C)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(3-Formyl-2,5-dimethyl-1h-pyrrol-1-yl)-4,5-dimethylthiophene-3-carboxylic acid
Reactant of Route 2
2-(3-Formyl-2,5-dimethyl-1h-pyrrol-1-yl)-4,5-dimethylthiophene-3-carboxylic acid
Reactant of Route 3
2-(3-Formyl-2,5-dimethyl-1h-pyrrol-1-yl)-4,5-dimethylthiophene-3-carboxylic acid
Reactant of Route 4
2-(3-Formyl-2,5-dimethyl-1h-pyrrol-1-yl)-4,5-dimethylthiophene-3-carboxylic acid
Reactant of Route 5
Reactant of Route 5
2-(3-Formyl-2,5-dimethyl-1h-pyrrol-1-yl)-4,5-dimethylthiophene-3-carboxylic acid
Reactant of Route 6
2-(3-Formyl-2,5-dimethyl-1h-pyrrol-1-yl)-4,5-dimethylthiophene-3-carboxylic acid

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